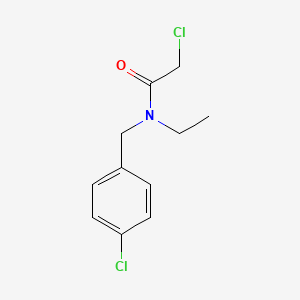

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide

Description

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a benzyl group

Properties

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-2-14(11(15)7-12)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFEOUPFGWGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N-(4-chlorobenzyl)-N-ethylacetamide derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide exhibit significant antimicrobial properties. For instance, a study on chlorinated N-arylcinnamamides demonstrated promising antibacterial activity against various strains, suggesting that structural modifications can enhance efficacy against resistant bacteria . The presence of the chloro group in these compounds often correlates with improved biological activity.

Case Study: Antibacterial Efficacy

A comparative analysis of antibacterial activity showed that derivatives containing chlorine atoms had lower minimum inhibitory concentrations (MICs) against pathogens like Klebsiella pneumoniae. The study found that the compound with a chloro substitution exhibited a MIC of 512 µg/mL, which was notably more effective than its non-chlorinated counterpart . This suggests that 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide could be explored further for its antibacterial properties.

Synthesis and Chemical Applications

Intermediate in Synthesis

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further chemical modifications, making it a versatile building block in drug development. The synthesis process typically involves the reaction of 4-chlorobenzylamine with ethyl chloroacetate, followed by hydrolysis to yield the final product.

Table 1: Synthesis Pathways

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-Chlorobenzylamine + Ethyl Chloroacetate | Base Catalysis | 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide |

| 2 | 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide + Water | Hydrolysis | Ethyl Acetamide + HCl |

Biological Studies

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of compounds like 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is crucial for their development as pharmaceuticals. Studies have shown that chlorinated derivatives tend to exhibit favorable ADMET characteristics, which are essential for drug design .

Case Study: Lipophilicity and Biological Activity

Research has indicated a correlation between lipophilicity and biological activity among chlorinated compounds. A series of studies evaluated various chlorinated benzamides and found that those with higher lipophilicity showed enhanced antibacterial effects compared to less lipophilic counterparts . This information is vital for optimizing the pharmacokinetic profiles of new drugs derived from 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-N-(4-chlorobenzyl)benzamide

- N-(4-Chlorobenzyl)-N-ethylacetamide

- 2-Chloro-N-ethylacetamide

Uniqueness

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is unique due to the presence of both chlorine atoms and the benzyl group, which confer specific chemical properties. These structural features make it more

Biological Activity

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide includes a chloro group, an ethyl group, and a chlorobenzyl moiety. These structural components contribute to its lipophilicity and biological activity.

The precise mechanism of action for 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is not fully elucidated. However, compounds with similar structures have been reported to interact with various biological targets, including:

- ATP-binding cassette transporters : These proteins are involved in the transport of various molecules across cellular membranes and may play a role in the compound's efficacy.

- Cellular integrity : Similar chloroacetamides have been shown to disrupt bacterial cell walls by inhibiting penicillin-binding proteins (PBPs), leading to cell lysis and death .

Antimicrobial Activity

Research indicates that chloroacetamides exhibit significant antimicrobial properties. In particular, studies have shown that:

- Efficacy Against Bacteria : 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its activity against Gram-negative bacteria is generally lower but still notable .

- Minimum Inhibitory Concentration (MIC) : The MIC for related chloroacetamides has been reported at concentrations as low as 512 µg/mL against Klebsiella pneumoniae, indicating a promising antibacterial profile .

Anticancer Activity

The potential anticancer effects of chloroacetamides have also been explored:

- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through interactions with specific protein kinases .

- Selectivity : The selectivity of these compounds for cancer cells over normal cells enhances their therapeutic potential, reducing side effects commonly associated with chemotherapy .

Study 1: Antimicrobial Efficacy

In a comparative study of various N-substituted chloroacetamides, 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide was found to exhibit superior activity against MRSA compared to other derivatives. The study utilized standard antimicrobial testing methods, confirming its effectiveness against resistant strains .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of chloroacetamides, revealing that compounds with similar structures could induce significant apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .

Data Table: Biological Activity Summary

| Compound | Activity Type | MIC (µg/mL) | Notable Effects |

|---|---|---|---|

| 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide | Antimicrobial | 512 | Effective against MRSA |

| N-(4-chlorophenyl) chloroacetamide | Antimicrobial | <1000 | Effective against Gram-positive bacteria |

| N-(4-fluorophenyl) chloroacetamide | Anticancer | N/A | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.